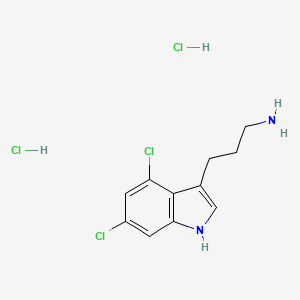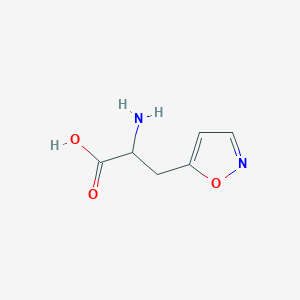![molecular formula C7H11N3O2 B13151930 3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B13151930.png)
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxyethyl and methylamino groups in its structure allows for diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one typically involves the reaction of 2-chloroethylamine hydrochloride with methylamine, followed by cyclization with glyoxal. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazinone ring can be reduced to form a dihydropyrazine derivative.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 3-[(2-oxoethyl)(methyl)amino]-1,2-dihydropyrazin-2-one.
Reduction: Formation of 3-[(2-hydroxyethyl)(methyl)amino]-1,2,3,4-tetrahydropyrazine.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
科学研究应用
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
Monoethanolamine: A primary amine used in various chemical processes.
Diethanolamine: A secondary amine with applications in gas treating and surfactant production.
Methyldiethanolamine: Used in amine gas treating and similar to the compound in terms of functional groups.
Uniqueness
3-[(2-Hydroxyethyl)(methyl)amino]-1,2-dihydropyrazin-2-one is unique due to its pyrazinone core structure, which imparts distinct chemical and biological properties
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
3-[2-hydroxyethyl(methyl)amino]-1H-pyrazin-2-one |
InChI |
InChI=1S/C7H11N3O2/c1-10(4-5-11)6-7(12)9-3-2-8-6/h2-3,11H,4-5H2,1H3,(H,9,12) |
InChI 键 |
LJFVGKSYLZKJGH-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)C1=NC=CNC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)







![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)


